3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid
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Overview
Description
“3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” is a chemical compound with the CAS Number: 172299-81-9 . Its IUPAC name is N-(tert-butoxycarbonyl)-N-methoxy-beta-alanine . The molecular weight of this compound is 219.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.
Physical And Chemical Properties Analysis
The physical form of “this compound” is not specified in the available information . It has a molecular weight of 219.24 .
Scientific Research Applications
Synthesis of Neuroexcitant Analogues : The compound has been used in the enantioselective synthesis of neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).
Radio Tracer Synthesis for PET : It has been involved in the acid-free synthesis of a diaryliodonium precursor for 4-fluorophenanaline, which is a precursor for synthesis of 18F-fluorophenalanine. This 18F-labeled amino acid is used as a radio tracer for positron emission tomography (PET) (Zhou Pan-hon, 2015).
Natural Product Synthesis : The compound serves as a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in essential metabolic processes such as the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014).
Inhibiting Enzymes : It has been used in the synthesis of inhibitors for enzymes like pig kidney L-aromatic amino acid decarboxylase (Ahmad et al., 1992).
Clinical Diagnostics : The tert-butyldimethylsilyl derivatives of this compound are utilized in capillary gas-chromatographic profiling methods for the diagnosis and follow-up of patients with functional tumors, and in pharmacokinetic studies of aromatic amino acids (Muskiet et al., 1981).
Pharmacophore Preparation : It has been used in the asymmetric hydrogenation of enamines to prepare beta-amino acid pharmacophores, which are important in drug development (Kubryk & Hansen, 2006).
Preparation of Indoles and Oxindoles : The compound is used in the preparation of indoles and oxindoles, which are significant in the synthesis of various pharmaceutical compounds (Clark et al., 1991).
Antimicrobial Compound Synthesis : It has been involved in the synthesis of antimicrobial compounds, particularly in the formation of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which have shown strong activities against tested microorganisms (Pund et al., 2020).
Safety and Hazards
The safety information for “3-((tert-Butoxycarbonyl)(methoxy)amino)propanoic acid” indicates that it has some hazards. The GHS pictograms indicate that it has health hazards (GHS07). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection have been used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Boc-protected amino acids are generally used in peptide synthesis, where they prevent unwanted side reactions by temporarily blocking reactive sites .
Biochemical Pathways
As a boc-protected amino acid, it may be involved in the synthesis of peptides and proteins, which are integral to numerous biological pathways .
Result of Action
Boc-protected amino acids are typically used in peptide synthesis, suggesting that this compound may contribute to the formation of peptides with specific biological activities .
Action Environment
Like other boc-protected amino acids, it is typically stored at room temperature and used in controlled laboratory environments for peptide synthesis .
Properties
IUPAC Name |
3-[methoxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10(14-4)6-5-7(11)12/h5-6H2,1-4H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRKPSPBQPPPFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703866 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172299-81-9 |
Source
|
Record name | N-(tert-Butoxycarbonyl)-N-methoxy-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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